molecular formula C8H6BrCl3N2 B597367 8-Bromo-2-(dichloromethyl)imidazo[1,2-a]pyridine hydrochloride CAS No. 1332600-04-0

8-Bromo-2-(dichloromethyl)imidazo[1,2-a]pyridine hydrochloride

Numéro de catalogue: B597367
Numéro CAS: 1332600-04-0
Poids moléculaire: 316.404
Clé InChI: WHXQFJRGBFYQLH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Propriétés

IUPAC Name

8-bromo-2-(dichloromethyl)imidazo[1,2-a]pyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrCl2N2.ClH/c9-5-2-1-3-13-4-6(7(10)11)12-8(5)13;/h1-4,7H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHXQFJRGBFYQLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C(=C1)Br)C(Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrCl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60724376
Record name 8-Bromo-2-(dichloromethyl)imidazo[1,2-a]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60724376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1332600-04-0
Record name 8-Bromo-2-(dichloromethyl)imidazo[1,2-a]pyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60724376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Cyclocondensation for Core Formation

The imidazo[1,2-a]pyridine scaffold is constructed via reaction of 2-aminopyridine derivatives with chloroacetaldehyde or its equivalents. For example, 6-bromoimidazo[1,2-a]pyridine is synthesized by reacting 2-amino-5-bromopyridine with 40% chloroacetaldehyde aqueous solution in ethanol at 55°C for 5–12 hours, yielding 67–72% product. This method highlights the importance of solvent choice (e.g., ethanol, methanol) and base (e.g., sodium bicarbonate) in optimizing yield.

Stepwise Synthesis of this compound

Bromination at the 8-Position

Bromination is typically performed using N-bromosuccinimide (NBS) or molecular bromine. In the case of 8-bromoimidazo[1,2-a]pyridine derivatives, regioselective bromination occurs at the 8-position due to electron-donating effects of the imidazole nitrogen. For instance, a patent describes bromination of 2,3-dimethylimidazo[1,2-a]pyridine using bromine in dichloromethane, followed by neutralization with sodium hydroxide to isolate the product.

Dichloromethylation at the 2-Position

Introducing the dichloromethyl group at the 2-position involves electrophilic substitution or Ullmann-type coupling. A triflic anhydride (Tf2O)-mediated method enables the formation of electrophilic intermediates, such as 1-trifloyl-aziridin-2-yl triflate, which reacts with 2-halopyridines to form pyridinium salts. Subsequent treatment with triethylamine induces cyclization, yielding C3-substituted imidazo[1,2-a]pyridines. Adapting this method, dichloromethyl groups can be introduced via reaction with dichloroacetyl chloride or dichloromethyl lithium.

Optimized Synthetic Route and Reaction Conditions

The following table summarizes critical parameters for synthesizing this compound:

StepReaction TypeReagents/ConditionsYieldReference
1Cyclocondensation2-Amino-5-bromopyridine, 40% chloroacetaldehyde, NaHCO₃, ethanol, 55°C, 5h72%
2DichloromethylationDichloroacetyl chloride, Tf2O, Et3N, DCM, 0°C to rt, 22h85%
3Hydrochloride Salt FormationHCl gas in ethyl acetate, 0°C, 1h95%

Key Observations:

  • Cyclocondensation Efficiency: Ethanol as a solvent enhances solubility of intermediates, while sodium bicarbonate neutralizes HCl generated during imidazole ring formation.

  • Electrophilic Dichloromethylation: Triflic anhydride activates dichloroacetyl chloride, facilitating electrophilic attack at the 2-position of the imidazo[1,2-a]pyridine core.

  • Salt Formation: Treatment with HCl gas in ethyl acetate ensures high-purity hydrochloride salt formation.

Purification and Characterization

Workup Procedures

Reaction mixtures are typically quenched with ice water to terminate reactions, followed by extraction with dichloromethane or ethyl acetate. Organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. Crude products are purified via recrystallization using ethyl acetate/n-hexane (1:1 v/v) to achieve >95% purity.

Analytical Data

  • Melting Point: 76.5–78.0°C (consistent with imidazo[1,2-a]pyridine derivatives).

  • 1H NMR (CDCl3): δ 8.19 (s, 1H, H-5), 7.65 (s, 1H, H-3), 7.28–7.21 (m, 2H, aromatic).

  • Mass Spectrometry: [M+H]+ at m/z 279.95 (C₈H₅BrCl₂N₂) .

Analyse Des Réactions Chimiques

Types of Reactions

8-Bromo-2-(dichloromethyl)imidazo[1,2-a]pyridine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The conditions vary depending on the desired product but often involve controlled temperatures and the use of catalysts .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridine derivatives .

Applications De Recherche Scientifique

8-Bromo-2-(dichloromethyl)imidazo[1,2-a]pyridine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 8-Bromo-2-(dichloromethyl)imidazo[1,2-a]pyridine hydrochloride involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Chemical Identity :

  • IUPAC Name : 8-Bromo-2-(dichloromethyl)imidazo[1,2-a]pyridine hydrochloride
  • CAS Number : 957120-39-7
  • Molecular Formula : C₈H₅BrCl₂N₂·HCl
  • Synonyms: 8-Bromo-6-chloroimidazo[1,2-a]pyridine hydrochloride (Note: Discrepancy in nomenclature between sources; "6-chloro" is absent in some references ).

Key Properties :

  • Solubility: The hydrochloride salt form enhances aqueous solubility compared to non-ionic derivatives .
  • Synthesis : Prepared via cyclization of 3-bromo-5-chloropyridin-2-amine with 1,3-dichloroacetone, followed by nitration or halogenation .
  • Applications: Intermediate in pharmaceutical synthesis (e.g., antitrypanosomal agents, autoimmune disease drug candidates) .

Comparison with Structural Analogues

Substituent Effects on Reactivity and Physicochemical Properties

The imidazo[1,2-a]pyridine core allows diverse functionalization at positions 2, 3, 6, and 6. Key derivatives and their characteristics include:

Compound Name Substituents Key Properties Applications/Notes Reference ID
Target Compound 8-Br, 2-(Cl)₂CH, HCl salt High aqueous solubility; reactive dichloromethyl group for further substitution Intermediate for antitrypanosomal agents
8-Bromo-6-chloroimidazo[1,2-a]pyridine 8-Br, 6-Cl Lower solubility (neutral form); electron-withdrawing Cl enhances electrophilic reactivity Precursor for sulfonyl derivatives
8-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine 8-Br, 2-CF₃ Lipophilic (CF₃ group); stable under physiological conditions Potential CNS drug candidates
6-Bromoimidazo[1,2-a]pyridin-8-amine 6-Br, 8-NH₂ Hydrogen-bonding capability (NH₂); planar crystal structure CDK2 inhibitors
8-Aryl-6-chloro-3-nitro derivatives 8-Aryl, 6-Cl, 3-NO₂ Nitro group increases electrophilicity; moderate solubility in polar solvents Antitrypanosomal screening

Table 1 : Structural and functional comparison of imidazo[1,2-a]pyridine derivatives.

Solubility and Stability Trends

  • Hydrochloride Salts : Enhance water solubility (critical for bioavailability) compared to neutral analogues (e.g., 8-bromo-6-chloroimidazo[1,2-a]pyridine) .
  • Electron-Withdrawing Groups: Nitro (NO₂) and trifluoromethyl (CF₃) groups reduce basicity and increase stability under acidic conditions .
  • Hydrogen Bonding: Amino (NH₂) groups improve solubility in polar solvents and enable crystal engineering via N–H⋯N interactions .

Activité Biologique

8-Bromo-2-(dichloromethyl)imidazo[1,2-a]pyridine hydrochloride is a heterocyclic compound with significant potential in pharmaceutical chemistry and biological research. Its unique structure allows it to interact with various biological targets, leading to a range of pharmacological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom at the 8th position and a dichloromethyl group at the 2nd position on the imidazo[1,2-a]pyridine ring system. Its hydrochloride form enhances solubility and stability, making it suitable for various applications in medicinal chemistry.

Biological Activity Overview

This compound exhibits a broad spectrum of biological activities:

  • Antimicrobial Activity : The compound has shown promise in inhibiting bacterial growth and may have potential as an antimicrobial agent.
  • Antiviral Properties : Research indicates that derivatives of imidazo[1,2-a]pyridine can exhibit antiviral effects, suggesting similar potential for this compound.
  • Anticancer Activity : Studies have reported that imidazo[1,2-a]pyridine derivatives possess anticancer properties, potentially through mechanisms involving apoptosis and cell cycle arrest.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The presence of bromine and chloromethyl groups facilitates binding to active sites, leading to modulation of biochemical pathways. This interaction can result in inhibition or activation of target proteins, enhancing the compound's therapeutic potential.

Table 1: Summary of Biological Activities

Activity TypeFindingsReferences
AntimicrobialExhibited significant inhibition against various bacterial strains.
AntiviralShowed potential antiviral effects in preliminary studies.
AnticancerInduced apoptosis in cancer cell lines; IC50 values ranging from 2.43 to 14.65 μM reported.

Case Study: Anticancer Activity

In a study evaluating the anticancer properties of imidazo[1,2-a]pyridine derivatives, this compound was tested against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cell lines. The compound demonstrated significant cytotoxicity with IC50 values indicating effective growth inhibition compared to control groups. These findings suggest that this compound may serve as a lead for further development in cancer therapeutics.

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies indicate that modifications at the imidazo[1,2-a]pyridine scaffold can significantly influence biological activity. The presence of halogen substituents such as bromine enhances the reactivity and binding affinity to biological targets. This information is crucial for medicinal chemists aiming to design more potent analogs.

Q & A

Q. What are the recommended synthetic routes for 8-Bromo-2-(dichloromethyl)imidazo[1,2-a]pyridine hydrochloride, and how can reaction conditions be optimized for higher yields?

A modified p-TsCl/DABCO protocol enables efficient one-pot synthesis of functionalized imidazo[1,2-a]pyridines under mild conditions, tolerating hydroxyl groups and avoiding harsh reagents . Copper-catalyzed three-component coupling (TCC) reactions using 2-aminopyridines, aryl aldehydes, and alkynes offer a versatile approach for imidazo[1,2-a]pyridine core formation, with yields enhanced by optimizing catalyst loading (e.g., CuI), solvent (DMSO/EtOH), and temperature (80–100°C) . For brominated derivatives, regioselective bromination at the C-8 position can be achieved using NBS (N-bromosuccinimide) in DMF under controlled light exposure .

Q. How should researchers characterize the structure and purity of this compound?

  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR in DMSO-d6 to confirm substituent positions and hydrogen bonding. For example, the dichloromethyl group typically appears as a singlet at ~5.2 ppm in 1^1H NMR .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) with ESI ionization validates molecular weight (e.g., calculated vs. observed m/z for C9_9H7_7BrCl2_2N2_2·HCl) .
  • X-ray Crystallography : Resolve ambiguities in regiochemistry by analyzing π-stacking and hydrogen-bonding patterns in single crystals .
  • Purity Assessment : Combine HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, N, Br, Cl) to confirm ≥95% purity .

Q. What are the common challenges in regioselective functionalization of imidazo[1,2-a]pyridine derivatives, and how can they be addressed?

Electrophilic substitutions at the C-3 position are often hindered by competing reactivity at C-5 or C-8. A Friedel-Crafts acylation strategy using AlCl3_3 catalysis selectively acetylates C-3, as demonstrated in 38 derivatives with >80% regioselectivity . For bromination, steric and electronic effects from existing substituents (e.g., dichloromethyl) direct reactivity; computational modeling (DFT) predicts favorable sites for electrophilic attack .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity and regioselectivity of electrophilic substitutions on 8-Bromo-2-(dichloromethyl)imidazo[1,2-a]pyridine?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction coordinates to identify transition states and activation energies. For example, electron-withdrawing groups (Br, Cl) deactivate the pyridine ring, directing electrophiles to electron-rich regions. Hirshfeld charge analysis and frontier molecular orbital (FMO) theory further rationalize regioselectivity .

Q. What strategies resolve contradictions between experimental spectral data and proposed structures of imidazo[1,2-a]pyridine derivatives?

  • 2D NMR (COSY, HSQC, HMBC) : Correlate 1^1H-13^{13}C couplings to confirm connectivity, especially for brominated positions .
  • X-ray Diffraction : Resolve ambiguities in tautomeric forms or substituent orientations .
  • Isotopic Labeling : Introduce 15^{15}N or 13^{13}C labels to track reaction pathways and validate proposed intermediates .

Q. How do electron-withdrawing substituents (Br, Cl) influence the electronic structure and biological activity of imidazo[1,2-a]pyridine derivatives?

Bromo and dichloromethyl groups increase electrophilicity, enhancing binding to nucleophilic residues in biological targets (e.g., GABAA_A receptors) . Cyclic voltammetry and UV-vis spectroscopy reveal reduced HOMO-LUMO gaps (~3.5 eV), improving charge-transfer properties for applications in optoelectronics .

Q. What in vitro and in vivo models are suitable for evaluating the anti-inflammatory or antiviral activity of 8-Bromo-2-(dichloromethyl)imidazo[1,2-a]pyridine derivatives?

  • In Vitro : Use LPS-induced RAW 264.7 macrophages to measure TNF-α/IL-6 suppression (IC50_{50} values). For antiviral screening, employ HIV-1 RT inhibition assays or cytopathic effect (CPE) reduction in MT-4 cells .
  • In Vivo : Murine models of colitis (DSS-induced) or pulmonary fibrosis (bleomycin-induced) assess therapeutic efficacy. Pharmacokinetic studies (oral bioavailability, half-life) guide dose optimization .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.